

Chroman-2-ylmethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Chroman-2-ylmethanamine

Cat. No.: B1312614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-ylmethanamine, a heterocyclic amine, has emerged as a molecule of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring a chroman moiety fused with a methanamine group, imparts a range of biological activities, including neuroprotective, antioxidant, antimicrobial, and anticonvulsant properties. This technical guide provides an in-depth overview of the structure, properties, and synthesis of **Chroman-2-ylmethanamine**. It further details experimental protocols for the evaluation of its key biological activities and explores the underlying mechanism of action, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics and materials based on the chroman scaffold.

Structure and Properties

Chroman-2-ylmethanamine, systematically named (3,4-dihydro-2H-chromen-2-yl)methanamine, is characterized by a bicyclic structure where a benzene ring is fused to a dihydropyran ring, with a methanamine substituent at the 2-position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Chroman-2-ylmethanamine** and its hydrochloride salt is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

Property	Value (Chroman-2-ylmethanamine)	Value (Chroman-2-ylmethanamine HCl)	Reference(s)
CAS Number	3990-59-8	149177-75-3	[1][2]
Molecular Formula	C ₁₀ H ₁₃ NO	C ₁₀ H ₁₄ CINO	[1][2]
Molecular Weight	163.22 g/mol	199.68 g/mol	[1][2]
IUPAC Name	(3,4-dihydro-2H-chromen-2-yl)methanamine	(3,4-dihydro-2H-chromen-2-yl)methanamine hydrochloride	[1]
Synonyms	2-(Aminomethyl)chroman, 3,4-Dihydro-2H-1-benzopyran-2-methanamine	-	[1]
Physical Form	Pale-yellow to Yellow-brown Liquid	Solid	
Melting Point	Not available	52-54 °C	[3]
Boiling Point	Not available	Not available	
Density	Not available	Not available	
Solubility	Soluble in organic solvents like methanol and ethanol.	Soluble in water.	[4]
Purity	Typically >95%	Typically >97%	
SMILES	NCCc1oc2cccc2CC1	NCCc1oc2cccc2CC1 .Cl	[1]
InChI	InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2	InChI=1S/C10H13NO. ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2;1H	[1]

Chemical Reactivity

The chemical reactivity of **Chroman-2-ylmethanamine** is dictated by the presence of the primary amine group and the chroman ring system. Key reactions include:

- Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophiles.
- Acylation: It can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.
- Alkylation: The amine group can be alkylated with alkyl halides.
- Reactions of the Chroman Ring: The aromatic part of the chroman ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the amine.

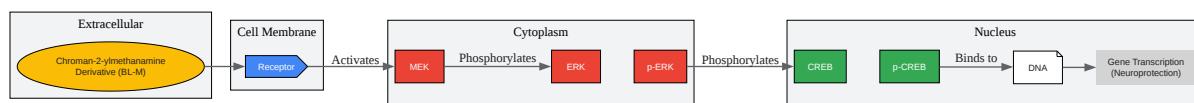
Synthesis

The synthesis of **Chroman-2-ylmethanamine** can be achieved through several routes, generally involving the formation of the chroman ring followed by the introduction or modification of the side chain at the 2-position.

General Synthesis Strategies

Common synthetic approaches include:

- Ring Closure Reactions: Starting from a suitably substituted phenol and a three-carbon synthon, the chroman ring can be constructed. For instance, the reaction of a phenol with an α,β -unsaturated aldehyde or ketone can yield a chromanone, which can then be further modified.
- Amination of Chroman Derivatives: A chroman-2-carboxaldehyde or a similar derivative can be subjected to reductive amination to introduce the methanamine group.
- Modification of Pre-existing Chromans: A chroman with a suitable leaving group at the 2-methyl position can undergo nucleophilic substitution with an amine or a protected amine equivalent.


Biological Activities and Mechanism of Action

Chroman-2-ylmethanamine and its derivatives have shown a range of promising biological activities.

Neuroprotective Effects

A derivative of **Chroman-2-ylmethanamine**, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated significant neuroprotective effects against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).^{[5][6]} This protection is attributed to both its antioxidant properties and its ability to modulate specific signaling pathways.

Studies on BL-M have revealed that its neuroprotective action involves the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.^{[5][6]} This pathway is crucial for neuronal survival, plasticity, and memory formation. The proposed mechanism involves the phosphorylation of ERK, which in turn phosphorylates CREB, leading to the transcription of genes involved in neuroprotection.

[Click to download full resolution via product page](#)

Caption: Proposed ERK-CREB signaling pathway activated by a **Chroman-2-ylmethanamine** derivative.

Antioxidant Activity

The chroman ring is a core structure in Vitamin E (tocopherols and tocotrienols), which are well-known antioxidants. The antioxidant potential of **Chroman-2-ylmethanamine** derivatives

is attributed to the ability of the phenolic hydroxyl group (if present) or the chroman ring itself to donate a hydrogen atom to quench free radicals.[7]

Antimicrobial Activity

Derivatives of chroman have been reported to possess antimicrobial activity against a range of pathogens. The mechanism is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Anticonvulsant Activity

Several chroman derivatives have been investigated for their anticonvulsant properties.[8] The mechanism of action is thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of **Chroman-2-ylmethanamine** and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (spectrophotometric grade)
- **Chroman-2-ylmethanamine** derivative (test compound)
- Ascorbic acid or Trolox (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
- Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
- Assay: a. To each well of a 96-well plate, add 100 μ L of the test compound or control solution at different concentrations. b. Add 100 μ L of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 μ L of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_{blank} is the absorbance of the blank and A_{sample} is the absorbance of the test compound. The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9][10]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Chroman-2-ylmethanamine derivative** (test compound)

- Standard antibiotic (e.g., Gentamicin, as a positive control)
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of bacterial inoculum: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.
- Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO), and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.
- Inoculation: Add the prepared bacterial inoculum to each well containing the test compound or control. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).
- Incubation: Incubate the microplate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

- Male albino mice (e.g., Swiss albino, 20-25 g)

- Electroconvulsive shock apparatus with corneal electrodes
- **Chroman-2-ylmethanamine** derivative (test compound)
- Phenytoin or Carbamazepine (positive control)
- Vehicle (e.g., 0.9% saline with a small amount of Tween 80)
- Topical anesthetic for the cornea (e.g., 0.5% proparacaine hydrochloride)

Procedure:

- Animal preparation and drug administration: Acclimatize the mice to the laboratory conditions for at least 3 days before the experiment. Administer the test compound, positive control, or vehicle to different groups of mice, typically via intraperitoneal (i.p.) injection. The test is usually conducted at the time of peak effect of the drug, which needs to be determined in preliminary studies (e.g., 30 or 60 minutes post-injection).
- MES induction: a. Apply a drop of topical anesthetic to the corneas of the mouse. b. Place the corneal electrodes on the corneas. c. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
- Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.
- Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED_{50}), the dose that protects 50% of the animals, can be determined using probit analysis.[\[8\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

Future Perspectives

Chroman-2-ylmethanamine and its derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:

- Structure-Activity Relationship (SAR) studies: To optimize the chroman scaffold for enhanced potency and selectivity for specific biological targets.
- Elucidation of detailed mechanisms of action: To fully understand the molecular pathways involved in their biological effects.
- Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.
- Exploration of new applications: Investigating their potential in other therapeutic areas and in material science.

The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-dihydro-2H-chromen-2-yl(phenoxy)methanamine | C₁₆H₁₇NO₂ | CID 70297197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chroman-2-ylmethanamine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312614#chroman-2-ylmethanamine-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com